molecular formula C6H12F3NO2 B1440547 2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol CAS No. 1250809-76-7

2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol

Cat. No.: B1440547
CAS No.: 1250809-76-7
M. Wt: 187.16 g/mol
InChI Key: JQRPNKCHJZXTQH-UHFFFAOYSA-N
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Description

2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol is a chemical compound with the molecular formula C6H12F3NO2 and a molecular weight of 187.16 g/mol . It is characterized by the presence of a trifluoroethoxy group, which imparts unique properties to the compound. This compound is used in various scientific research applications due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol typically involves the reaction of 2,2,2-trifluoroethanol with ethylene oxide in the presence of a base, followed by the reaction with ethylenediamine . The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include methanol or ethanol.

    Catalyst/Base: Sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves:

    Continuous flow reactors: For efficient mixing and heat transfer.

    Purification: Techniques such as distillation and crystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Produces trifluoroacetaldehyde or trifluoroacetic acid.

    Reduction: Yields trifluoroethylamine or trifluoroethanol.

    Substitution: Forms various substituted ethylamines or ethoxy compounds.

Scientific Research Applications

2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its reactivity and ability to form hydrogen bonds, which can influence its binding to enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol is unique due to its combination of the trifluoroethoxy group with an aminoethanol backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[2-(2,2,2-trifluoroethoxy)ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NO2/c7-6(8,9)5-12-4-2-10-1-3-11/h10-11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRPNKCHJZXTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCCOCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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